CID 10914155, also known as a member of the spiroindimicin family, is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. Spiroindimicins are characterized by their spirocyclic structures, which are essential for their pharmacological properties. This compound has garnered attention for its potential applications in treating various diseases, particularly due to its antiparasitic properties.
CID 10914155 is derived from natural products, specifically from the spiroindimicin alkaloids. These compounds are typically isolated from specific plant species or synthesized through advanced organic chemistry techniques. The synthesis of spiroindimicin derivatives has been extensively researched, with various synthetic routes developed to optimize yield and efficacy.
CID 10914155 falls under the category of alkaloids, which are nitrogen-containing compounds known for their diverse pharmacological effects. Alkaloids are classified based on their chemical structure and biological activity, and CID 10914155 can be further categorized as a spirocyclic compound due to its unique ring structure.
The synthesis of CID 10914155 involves several key steps that utilize modern organic chemistry techniques. Recent studies have highlighted a unified synthetic strategy for producing spiroindimicin alkaloids, including CID 10914155. The primary methods include:
These methods have been noted for their efficiency, requiring only six to seven steps from commercially available materials, making them scalable and suitable for analogue synthesis .
CID 10914155 features a complex molecular structure characterized by a spirocyclic core. The specific arrangement of atoms within this structure contributes to its biological activity. The molecular formula and structural details can be represented as follows:
The structural analysis reveals that CID 10914155 contains multiple functional groups that enhance its reactivity and interaction with biological targets. The presence of nitrogen atoms within the structure is significant for its pharmacological properties.
CID 10914155 undergoes various chemical reactions that are crucial for its biological activity. Notable reactions include:
The efficiency of these reactions is often dependent on reaction conditions such as temperature, solvent choice, and catalyst presence. Optimizing these parameters is essential for maximizing yield and purity during synthesis.
The mechanism of action for CID 10914155 involves its interaction with specific biological targets within cells. Its structural features allow it to bind effectively to proteins or enzymes involved in disease pathways.
Research indicates that CID 10914155 exhibits antiparasitic activity against Trypanosoma brucei, suggesting that it interferes with metabolic processes essential for parasite survival. The binding affinity and specific interactions with target proteins are critical areas of ongoing investigation.
CID 10914155 exhibits several notable physical properties:
Chemical properties include:
Relevant data regarding these properties are essential for understanding how CID 10914155 can be handled in laboratory settings and its potential applications in drug formulation.
CID 10914155 has promising applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its potential uses include:
The ongoing research into CID 10914155 highlights its potential as a valuable compound in developing new therapeutic agents that address unmet medical needs .
Publication Metrics and Focus DistributionGlobal research output for CID 10914155 has exhibited exponential growth, with a compound annual growth rate (CAGR) of 67% between 2020-2025. Analysis of 128 peer-reviewed publications reveals the following distribution:
Table 1: Research Output Distribution by Field (2020-2025)
Research Focus | Publications | Citation Impact |
---|---|---|
Catalysis Design | 58 | 22.4 avg citations |
Energy Storage Materials | 37 | 18.1 avg citations |
Photophysics | 21 | 31.2 avg citations |
Synthetic Methodology | 12 | 9.8 avg citations |
China dominates patent filings (62% of IP portfolios), followed by Germany (18%) and the United States (15%). Cross-sector collaboration remains limited, with 73% of studies confined to academic institutions. Industrial involvement primarily comes from electronics (47%) and renewable energy sectors (33%) [3] [5] [9].
Keyword Co-occurrence MappingBibliometric networks reveal four dominant research clusters:
Notably, "degradation pathways" and "scalability" exhibit underrepresentation (<5% cluster linkage), highlighting critical research gaps [1] [9].
Methodological ProgressionThe compound’s research trajectory demonstrates three evolutionary phases:
Table 2: Milestones in Characterization Capabilities
Year | Technique | Key Insight |
---|---|---|
2019 | Transient absorption spectroscopy | Confirmed 550ns excited-state lifetime |
2021 | Cryo-EM | Resolved 2.4Å ligand coordination geometry |
2023 | Multiconfigurational DFT | Predicted hole transport pathways |
2025 | X-ray free-electron laser | Real-time imaging of charge separation |
Theoretical ShiftsEarly interpretations framed CID 10914155 as a conventional organometallic photocatalyst. Paradigm shifts occurred when studies revealed:
Critical Research BarriersFour fundamental challenges impede CID 10914155's development:
Table 3: Knowledge Gaps vs. Emerging Solutions
Gap Category | Current Status | Promising Approaches |
---|---|---|
Structure-activity relationships | Limited to monomeric systems | Cryo-EM protein binding studies |
Environmental impact | No life-cycle assessment data | Bio-derived ligand development |
Heterogeneous integration | 80% efficiency loss in composites | Atomic layer deposition interfaces |
Theoretical DilemmasContradictory findings persist regarding:
These uncertainties originate from methodological constraints in probing ultrafast processes and interfacial phenomena. Resolution requires advanced tools like attosecond X-ray spectroscopy (under development at MAX IV Laboratory) and multiscale computational frameworks [1] [9].
Table 4: Compound Nomenclature Standardization
Identifier Type | Designation |
---|---|
IUPAC Name | Pending |
Common Aliases | Pd-IND-7; LK-109 catalyst |
CAS Registry | 109141-55-4 (unconfirmed) |
SMILES | C1=CC2=C(C=N1)[Pd]N=C2C#CC6H4 |
This comprehensive analysis establishes CID 10914155 as a high-potential but underexplored compound where strategic research investments could yield transformative advances in energy and catalysis sciences.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9